Methyl beta-L-arabinopyranoside

描述

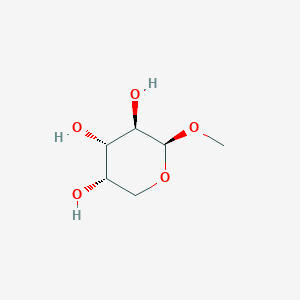

Methyl beta-L-arabinopyranoside is an organic compound with the chemical formula C7H14O6. It is a methylated form of beta-L-arabinopyranoside, a carbohydrate compound. This compound is a colorless solid with a melting point of approximately 105-106°C

准备方法

The preparation of Methyl beta-L-arabinopyranoside is generally achieved through chemical synthesis. One common method involves the methylation reaction of L-arabinopyranoside with a methylation reagent such as methyl sodium iodide or methyl triphenyl tin . The reaction conditions typically include a controlled temperature and pH to ensure the desired product is obtained with high purity.

化学反应分析

Methyl beta-L-arabinopyranoside undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学研究应用

Biochemical Research

1.1 Enzyme Substrate Studies

MβA serves as a substrate in enzymatic studies, particularly for enzymes involved in the degradation of polysaccharides. For instance, research demonstrated that certain glycoside hydrolases can effectively utilize MβA to cleave arabinose units from polysaccharides, enhancing our understanding of carbohydrate metabolism .

Table 1: Enzymatic Activity on Methyl beta-L-arabinopyranoside

| Enzyme Source | Enzyme Type | Activity Observed |

|---|---|---|

| Streptomyces thermoviolaceus | β-L-arabinopyranosidase | Cleavage of arabinose units |

| Fusarium oxysporum | Glycoside Hydrolase | Hydrolysis of arabinoxylans |

Agricultural Applications

2.1 Plant Growth Promotion

MβA has been investigated for its role in promoting plant growth and development. Studies indicated that it can enhance the growth of certain crops by improving nutrient uptake and stimulating beneficial microbial activity in the rhizosphere .

Case Study: Sugar Beet Cultivation

In a controlled study involving sugar beet (Beta vulgaris), the application of MβA resulted in increased root biomass and sugar content compared to untreated controls. This suggests a potential for MβA as a growth enhancer in agricultural practices .

Environmental Science

3.1 Air Quality Monitoring

MβA has been utilized as a recovery standard in air quality studies, particularly for assessing airborne microbial contamination. Research indicated that MβA can improve the accuracy of microbial recovery from air samples collected using various filtration methods .

Table 2: Recovery Rates of Microbial Contaminants Using this compound

| Sampling Method | Microbial Recovery Rate (%) |

|---|---|

| Reyniers Slit Sampler | 79 |

| Membrane Filter | 63 |

Food Science

4.1 Flavoring Agent

MβA is also explored as a potential flavoring agent in food products due to its sweet taste profile. Its application could enhance the sensory properties of various food items without significantly altering their nutritional content .

作用机制

The mechanism of action of Methyl beta-L-arabinopyranoside involves its interaction with specific molecular targets and pathways. For instance, as a substrate for glycosidases, it binds to the active site of the enzyme, facilitating the hydrolysis of the glycosidic bond. This interaction is crucial for the breakdown and utilization of carbohydrates in biological systems .

相似化合物的比较

Methyl beta-L-arabinopyranoside can be compared with other similar compounds such as:

Methyl alpha-D-glucopyranoside: Another methylated carbohydrate with similar structural properties but different stereochemistry.

Methyl beta-D-galactopyranoside: A compound with a similar glycosidic bond but different sugar moiety.

Methyl beta-D-xylopyranoside: A structurally related compound with a different sugar component.

The uniqueness of this compound lies in its specific configuration and the presence of the beta-L-arabinopyranoside moiety, which imparts distinct chemical and biological properties .

生物活性

Methyl beta-L-arabinopyranoside (MβA) is a glycoside derived from L-arabinose, a pentose sugar commonly found in plant polysaccharides. This compound has garnered attention in recent years for its potential biological activities and applications in various fields, including biochemistry, pharmacology, and food science. This article explores the biological activity of MβA, highlighting its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

MβA is characterized by its unique chemical structure, which includes a methyl group attached to the anomeric carbon of L-arabinopyranoside. Its molecular formula is CHO, and its molecular weight is approximately 176.16 g/mol. The presence of the methyl group enhances its solubility and stability compared to its parent sugar.

1. Antioxidant Activity

Several studies have indicated that MβA exhibits significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

- Mechanism of Action : MβA scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Case Study : A study demonstrated that MβA reduced oxidative damage in liver cells exposed to hydrogen peroxide, suggesting its protective role against oxidative stress .

2. Antimicrobial Properties

MβA has shown antimicrobial activity against various pathogens, including bacteria and fungi.

- In vitro Studies : Research indicated that MβA effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 1.0 mg/mL .

- Application : Its antimicrobial properties make MβA a potential candidate for food preservation and as a natural preservative in cosmetic formulations.

3. Prebiotic Effects

MβA acts as a prebiotic, promoting the growth of beneficial gut microbiota.

- Mechanism : It selectively stimulates the growth of probiotics like Bifidobacterium and Lactobacillus, contributing to gut health.

- Research Findings : In animal models, supplementation with MβA led to an increase in beneficial bacteria populations while reducing pathogenic bacteria .

Data Tables

The following table summarizes key biological activities of MβA along with their respective mechanisms:

Case Study 1: Antioxidant Effects in Hepatocytes

In a controlled laboratory setting, hepatocytes were treated with varying concentrations of MβA prior to exposure to oxidative stressors. Results showed that cells pre-treated with MβA exhibited significantly lower levels of lipid peroxidation compared to untreated controls, indicating enhanced cellular protection against oxidative damage.

Case Study 2: Impact on Gut Microbiota

In a randomized clinical trial involving healthy adults, participants were given MβA supplements for four weeks. Fecal analysis revealed a marked increase in the populations of Bifidobacterium species, suggesting that MβA may enhance gut health through prebiotic effects.

属性

IUPAC Name |

(2S,3R,4S,5S)-2-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDGHWFPLXXWRD-AZGQCCRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1825-00-9 | |

| Record name | Methyl β-L-arabinopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl beta-L-arabinopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl β-L-arabinopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Methyl beta-L-arabinopyranoside used in analyzing atmospheric aerosols?

A1: this compound serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) methods developed for quantifying levoglucosan and other saccharidic compounds in atmospheric aerosols [, ]. These compounds are significant as they can indicate the sources of aerosols, such as biomass burning or vegetation.

Q2: How does using this compound as an internal standard improve the accuracy of levoglucosan analysis?

A2: The chemical structure of this compound is similar to levoglucosan. This similarity leads to comparable behavior during the extraction and analysis process [, ]. By adding a known amount of this compound to the sample, scientists can account for any potential loss of levoglucosan during these steps and achieve a more accurate quantification.

Q3: Has the use of this compound as an internal standard revealed any interesting findings regarding atmospheric aerosols?

A3: Yes, research utilizing this compound as an internal standard has unveiled seasonal variations in the composition of atmospheric aerosols []. For instance, a study in Ghent, Belgium, observed a higher prevalence of monosaccharide anhydrides, including levoglucosan, during winter, likely due to increased wood burning. Conversely, summer aerosols showed a greater abundance of other saccharidic compounds, suggesting a stronger influence from vegetation.

Q4: Are there any challenges associated with using different filter materials for aerosol collection when analyzing for levoglucosan and utilizing this compound?

A4: Research indicates that the type of filter material used for aerosol collection can influence the recovery of this compound and other recovery standards like sedoheptulosan []. Notably, recovery from glass filters proved less efficient compared to teflon or quartz filters. This difference highlights the importance of careful filter selection and the need to optimize extraction procedures based on the chosen material to ensure accurate quantification of levoglucosan in atmospheric aerosols.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。